molecular formula C13H11N5O4S2 B2853243 N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide CAS No. 851862-35-6

N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide

Numéro de catalogue: B2853243
Numéro CAS: 851862-35-6
Poids moléculaire: 365.38
Clé InChI: IUYSYXQNIZKOAQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a 1,3,4-oxadiazole core substituted with a thioether-linked 2-(thiazol-2-ylamino)acetamide group and a furan-2-carboxamide moiety. The 1,3,4-oxadiazole ring is known for its metabolic stability and role in enhancing pharmacological activities, such as antimicrobial and anticancer effects . The thiazole moiety contributes to hydrogen bonding and metal coordination, while the furan carboxamide may influence solubility and target affinity .

Propriétés

IUPAC Name

N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O4S2/c19-9(16-12-14-3-5-23-12)7-24-13-18-17-10(22-13)6-15-11(20)8-2-1-4-21-8/h1-5H,6-7H2,(H,15,20)(H,14,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYSYXQNIZKOAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with 1,3,4-Oxadiazole Cores

LMM5 and LMM11 ()
  • LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.
  • LMM11: 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide. Comparison: Both lack the thiazol-2-ylamino-thioethyl substituent but share the oxadiazole scaffold. LMM11 includes a furan-2-yl group, similar to the target compound’s furan carboxamide. These compounds demonstrated antifungal activity, suggesting that oxadiazole derivatives with heterocyclic substituents (e.g., furan) may enhance antifungal properties .
N-((5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide ()
  • Structure: Differs by substituting the thiazol-2-ylamino group with a 4-ethoxyphenylamino group.
  • Properties: Molecular weight = 402.42 g/mol, pKa = 11.85 (predicted), density = 1.40 g/cm³.

Analogues with Thiazole and Furan Motifs

N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide ()
  • Structure : Replaces the oxadiazole-thioethyl chain with a simpler thiazole-acetamide group.
    • Comparison : The absence of the oxadiazole core reduces metabolic stability but retains the furan-carboxamide moiety, which may retain partial activity against tyrosinase or microbial targets .
Indole-Based Oxadiazole-Thiazole Derivatives ()
  • Example: 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol-2-yl)acetamide. Comparison: Incorporates an indole group instead of furan, which may enhance anticancer activity via intercalation or kinase inhibition.

Physicochemical and Pharmacological Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activity
Target Compound C₁₈H₁₈N₄O₅S ~402 (estimated) Thiazol-2-ylamino, oxadiazole, furan Not explicitly reported
LMM11 () C₂₄H₂₆N₄O₄S 478.55 Furan-2-yl, sulfamoyl Antifungal
N-((5-((2-((4-ethoxyphenyl)amino)...furan-2-carboxamide () C₁₈H₁₈N₄O₅S 402.42 4-Ethoxyphenylamino, oxadiazole, furan Not reported
Indole-Based Oxadiazole-Thiazole () C₁₆H₁₃N₅O₂S₂ 371.44 Indole, thiazole, oxadiazole Anticancer (in silico)
N-(4-(2-((3-methoxybenzyl)amino)...furan-2-carboxamide () C₁₈H₁₇N₃O₄S 371.41 Methoxybenzyl, thiazole, furan Not reported

Key Research Findings and Implications

Anticancer Potential: Indole-oxadiazole-thiazole hybrids () highlight the role of thiazole in anticancer activity, implying the target compound’s thiazol-2-ylamino group may enhance cytotoxicity .

Solubility and Bioavailability : The ethoxyphenyl analogue () has a predicted pKa of 11.85, indicating basicity that could influence solubility. The target compound’s thiazole ring may offer better aqueous solubility than aromatic substituents .

Q & A

Q. Table 2: Representative Biological Activity Data

Assay TypeTargetResult (IC₅₀/MIC)Reference
SRB assayMCF-78.2 µM
Broth microdilutionE. coli32 µg/mL

Computational and Structural Analysis

Q. Which computational methods predict target binding affinity and pharmacokinetics?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina simulates interactions with EGFR or topoisomerase II (binding energy < -8 kcal/mol indicates strong affinity) .
  • DFT Calculations : B3LYP/6-31G* models predict HOMO/LUMO gaps (~4.5 eV) for redox stability .
  • ADMET Prediction : SwissADME estimates logP (~2.1) and BBB permeability for CNS activity .

Advanced Synthesis Challenges

Q. How do halogen substitutions (e.g., Br, Cl) alter the compound’s pharmacokinetics?

  • Methodological Answer :
  • Lipophilicity : Bromine increases logP (e.g., from 2.1 to 2.8), enhancing membrane permeability .
  • Metabolic Stability : Chlorine reduces CYP450-mediated oxidation, prolonging half-life .
  • Crystallinity : Halogens enhance π-stacking, improving solubility in DMSO .

Q. What methodologies distinguish direct pharmacological effects from non-specific cytotoxicity?

  • Methodological Answer :
  • Selectivity Index (SI) : SI = IC₅₀(non-cancerous cells)/IC₅₀(cancer cells); SI > 3 indicates specificity .
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining confirms programmed cell death .
  • ROS Detection : DCFH-DA assay quantifies reactive oxygen species (ROS) to rule out oxidative stress mechanisms .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.